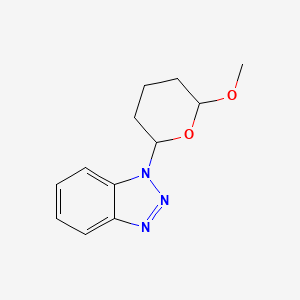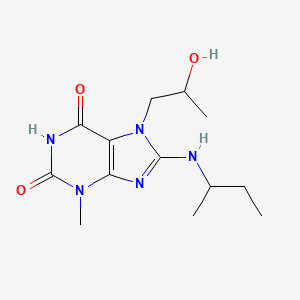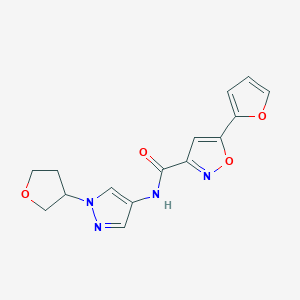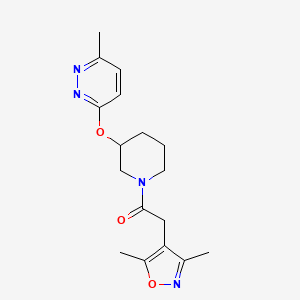
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, also known as MOBT, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. MOBT belongs to the class of benzotriazole derivatives, which are widely used as corrosion inhibitors, UV stabilizers, and photoactive materials. In recent years, MOBT has gained attention as a promising molecule for various applications in the field of biochemistry, pharmacology, and material science.
作用机制
The mechanism of action of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is based on its ability to selectively react with ROS and produce a fluorescent signal. The reaction between 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole and ROS leads to the formation of a highly fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of photo-induced electron transfer reactions of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is still under investigation and requires further research to fully understand.
Biochemical and Physiological Effects:
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has been shown to be non-toxic and biocompatible, making it suitable for use in biological systems. In vitro studies have demonstrated that 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole can selectively detect ROS in living cells without affecting cell viability or function. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in vivo.
实验室实验的优点和局限性
One of the main advantages of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is its high selectivity towards ROS, which allows for the specific detection of oxidative stress in biological systems. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is also relatively easy to synthesize and can be produced in large quantities for use in lab experiments. However, one limitation of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is its limited solubility in water, which can make it difficult to use in aqueous environments. Additionally, more research is needed to fully understand the potential limitations of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in biological systems.
未来方向
There are several potential future directions for the use of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in scientific research. One area of interest is the development of new fluorescent probes based on 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole for the detection of other reactive species in biological systems. Additionally, the use of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a photoactive material for the development of optoelectronic devices and solar cells is an exciting area of research. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in vivo, which could lead to the development of new therapeutic agents for the treatment of oxidative stress-related diseases.
合成方法
The synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole involves the reaction of 2-aminobenzoic acid with methoxyacetyl chloride to form 2-(methoxyacetyl)benzoic acid, which is then cyclized with triphosgene and sodium azide to yield 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole. The overall synthesis route is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is in the field of biochemistry, where it is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has been shown to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying oxidative stress in biological systems.
In addition to its use as a fluorescent probe, 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has also been investigated for its potential as a photoactive material. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole exhibits strong absorption in the UV region and has been shown to undergo photo-induced electron transfer reactions, making it a promising candidate for the development of photovoltaic devices and other optoelectronic applications.
属性
IUPAC Name |
1-(6-methoxyoxan-2-yl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-12-8-4-7-11(17-12)15-10-6-3-2-5-9(10)13-14-15/h2-3,5-6,11-12H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSAYRGTYTQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(O1)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate](/img/structure/B2952151.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine](/img/structure/B2952152.png)
![N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952153.png)






![1-Chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene](/img/structure/B2952168.png)
![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2952173.png)